molecular formula C15H18N4 B8683684 5-benzyl-2-piperazin-1-ylpyrimidine

5-benzyl-2-piperazin-1-ylpyrimidine

Cat. No.: B8683684
M. Wt: 254.33 g/mol
InChI Key: MWMUMWHCKAQCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-piperazin-1-ylpyrimidine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

5-benzyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C15H18N4/c1-2-4-13(5-3-1)10-14-11-17-15(18-12-14)19-8-6-16-7-9-19/h1-5,11-12,16H,6-10H2

InChI Key

MWMUMWHCKAQCQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Significance of Pyrimidine and Piperazine Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrimidine (B1678525) and piperazine (B1678402) ring systems are foundational elements in the design of a vast array of biologically active molecules. Their prevalence in both natural products and synthetic drugs underscores their importance in interacting with biological targets.

The pyrimidine nucleus is a fundamental component of DNA and RNA, forming the basis of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutics. The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune a molecule's interaction with a wide range of biological targets. Consequently, pyrimidine-based compounds have been developed into clinically significant drugs for treating conditions such as cancer and microbial infections.

Similarly, the piperazine ring is recognized as a "privileged scaffold" in drug discovery. This six-membered heterocycle, with two nitrogen atoms at opposite positions, is a common feature in numerous FDA-approved drugs. The physicochemical properties of piperazine, including its basicity and potential for substitution on its nitrogen atoms, allow for the modulation of a compound's solubility, pharmacokinetic profile, and binding affinity to target proteins. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The combination of these two scaffolds in a single molecule, as seen in 5-benzyl-2-piperazin-1-ylpyrimidine, offers a powerful strategy for developing novel drug candidates with potentially enhanced efficacy and favorable pharmacological properties.

In Vitro Biological Activity Profiling of 5 Benzyl 2 Piperazin 1 Ylpyrimidine and Its Derivatives

Antitumor Activity in Cell Lines (In Vitro Studies)

The antiproliferative effects of pyrimidine-piperazine derivatives have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents.

Inhibition of Specific Tumor Cell Line Growth (e.g., MDA-MB-468 Breast Carcinoma)

While direct studies on the antiproliferative activity of 5-benzyl-2-piperazin-1-ylpyrimidine against the MDA-MB-468 breast carcinoma cell line are not extensively documented in publicly available literature, research on closely related analogs provides significant insights. For instance, a series of rhodanine-piperazine hybrids, which share the piperazine (B1678402) moiety, have been evaluated against a panel of breast cancer cell lines, including MDA-MB-468. nih.gov One of the most potent compounds in this series, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, exhibited strong activity against the MDA-MB-468 cell line. nih.gov This suggests that the piperazine scaffold is a key contributor to the observed cytotoxic effects.

Furthermore, studies on other pyrimidine (B1678525) derivatives have shown activity against the MDA-MB-468 cell line. For example, treatment with the BCL2 inhibitor Disarib led to a reduction in colony formation and cell viability in MDA-MB-468 cells. mdpi.com Another study on the mechanism of growth inhibition in MDA-MB-468 cells by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) also demonstrated a significant reduction in cell proliferation. nih.gov These findings, while not directly on this compound, highlight the susceptibility of the MDA-MB-468 cell line to compounds with related structural features or mechanisms of action.

The growth inhibitory effects of various piperazine and pyrimidine derivatives against different cancer cell lines are summarized in the table below.

Compound ClassCell LineActivityReference
Rhodanine-piperazine hybridsMDA-MB-468Strong antiproliferative activity nih.gov
Piperazine derivativeK562 (Leukemia)GI50 = 0.06-0.16 μM nih.govnih.gove-century.us
BCL2 Inhibitor (Disarib)MDA-MB-468Reduced colony formation and viability mdpi.com
TCDDMDA-MB-468~50% inhibition of cell growth nih.gov
Sertraline (SHMT inhibitor)MDA-MB-468Dose-dependent inhibition of proliferation biorxiv.org

Mechanistic Investigations of Antiproliferative Effects (e.g., Kinase Inhibition, Caspase Activation Pathways)

The antiproliferative activity of pyrimidine-piperazine derivatives is often attributed to their ability to modulate key cellular signaling pathways, including the induction of apoptosis through caspase activation and the inhibition of protein kinases.

Kinase Inhibition:

A novel piperazine derivative has been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govnih.gove-century.us This multi-targeted inhibition contributes to its potent anticancer activity. Similarly, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which are structurally related to the compound of interest, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov These compounds were found to arrest cells in the S and G2/M phases of the cell cycle and induce apoptosis in various cancer cell lines. nih.gov

Caspase Activation Pathways:

A significant mechanism underlying the antitumor effect of piperazine derivatives is the induction of caspase-dependent apoptosis. One study demonstrated that a novel piperazine compound effectively induces apoptosis in cancer cells by activating caspase-8 and caspase-3. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, further confirms the induction of the apoptotic cascade. nih.gov Research on other compounds in MDA-MB-468 cells has also highlighted the importance of caspase activation in mediating cell death.

Antiviral Activity (In Vitro Studies)

The pyrimidine-piperazine scaffold has also been explored for its potential antiviral properties, with promising results against specific viral strains.

Efficacy against Specific Viral Strains (e.g., Chikungunya Virus for related analogues)

A study focused on the development of inhibitors for the Chikungunya virus (CHIKV) identified a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as potent inhibitors of the virus. nih.gov The initial hit compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, demonstrated an EC50 of 8.68 μM. nih.gov Through structural optimization, derivatives with improved antiviral activity were discovered. For example, replacing the fluorine atom on the phenylsulfonyl group with chlorine, iodine, or bromine led to enhanced potency, with the chlorine-substituted analog showing the best result with an EC50 of 5.3 μM. nih.gov

The antiviral activity of these pyrimidine-piperazine analogues against Chikungunya virus is summarized below.

Compound AnalogueModificationEC50 (μM)Reference
Initial Hit4-fluorophenylsulfonyl8.68 nih.gov
Chlorine-substituted4-chlorophenylsulfonyl5.3 nih.gov
Iodine-substituted4-iodophenylsulfonyl5.9 nih.gov
Bromine-substituted4-bromophenylsulfonyl7.1 nih.gov

Cellular and Molecular Targets of Antiviral Action (In Vitro)

The antiviral mechanism of pyrimidine-piperazine derivatives can involve targeting host cell factors that are essential for viral replication. Several studies have pointed towards the inhibition of protein kinases as a potential antiviral strategy. nih.gov For instance, inhibitors of the p97 protein, a member of the AAA+ ATPase family, have shown antiviral activity against SARS-CoV-2. mdpi.com This suggests that targeting host cellular machinery can be an effective approach for developing broad-spectrum antiviral agents. While the specific molecular targets of this compound in antiviral action are yet to be fully elucidated, the existing data on related compounds suggest that interference with host cell kinases or other essential cellular processes is a likely mechanism. nih.govnih.gov

Other Investigated Biological Activities of Pyrimidine-Piperazine Hybrids (Contextual In Vitro/In Silico Studies)

Beyond their antitumor and antiviral activities, pyrimidine-piperazine hybrids have been investigated for a range of other biological effects. For example, a series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives were identified as novel agonists of GPR119, a G protein-coupled receptor involved in glucose homeostasis, suggesting their potential for the treatment of diabetes and obesity. nih.gov Additionally, certain piperazine-linked pyrimidines have been developed as binders of the p65 subunit of NF-κB, a key regulator of inflammation and cell survival, indicating their potential as anti-inflammatory agents. researchgate.net These diverse biological activities underscore the versatility of the pyrimidine-piperazine scaffold in drug discovery.

Receptor Binding Affinities and Antagonism (e.g., 5-HT7 receptor for related compounds)

Derivatives of 2-(piperazin-1-yl)pyrimidine have been a focal point of research for their potential as ligands for various receptors, with a significant emphasis on the serotonin (B10506) 5-HT7 receptor. The 5-HT7 receptor, a G-protein coupled receptor, is implicated in a range of physiological processes, and its modulation is a target for therapeutic intervention.

Research into unfused biheteroaryl derivatives has identified 4-(3'-furyl)-2-(N-substituted-piperazino)pyrimidines and 4-(2'-furyl)-2-(N-substituted-piperazino)pyrimidines as potent and selective ligands for the 5-HT7 receptor. gsu.edu The synthesis and evaluation of these compounds have provided a deeper understanding of the structure-activity relationships (SAR) governing their binding affinity. For instance, a series of piperazin-1-yl substituted unfused heterobiaryls were synthesized to explore the structural features that influence 5-HT7 binding affinity, using 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as a model ligand. researchgate.net

Furthermore, the synthesis of various 2,4-disubstituted pyrimidine derivatives has been undertaken to develop potential 5-HT7 receptor antagonists. gsu.educore.ac.uk These studies involve the chemical modification of the pyrimidine core and the piperazine substituent to optimize receptor binding.

In a study focusing on nih.govBenzothieno[3,2-d]pyrimidine derivatives, compounds with a phenylpiperazine or benzylpiperazine moiety at the 2-position of the heterocyclic scaffold demonstrated notable affinity for the 5-HT7 receptor. nih.gov Specifically, derivatives B2 and C1 (RSC4) exhibited high affinity with Ki values of 9.08 nM and 0.85 nM, respectively, and showed significant selectivity over the 5-HT1A receptor. nih.gov

The following table summarizes the binding affinities of selected pyrimidine derivatives for the 5-HT7 receptor, as reported in the literature.

Compound5-HT7 Receptor Binding Affinity (Ki, nM)
B2 9.08 nih.gov
C1 (RSC4) 0.85 nih.gov

This table is generated based on available data for related pyrimidine derivatives. Data for this compound itself is not specified in the provided context.

Enzyme Inhibition Profiles (e.g., NAPE-PLD for related pyrimidine carboxamides)

In the realm of enzyme inhibition, pyrimidine derivatives, particularly pyrimidine-4-carboxamides, have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govacs.org NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. acs.org

Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the identification of potent inhibitors. nih.govacs.org A high-throughput screening initially identified pyrimidine-4-carboxamide 2 as an inhibitor with sub-micromolar potency (pIC50 = 6.09 ± 0.04). acs.org Subsequent optimization, including the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine, resulted in LEI-401 , a nanomolar potent inhibitor (pIC50 = 7.14 ± 0.04 µM). nih.govacs.org

The optimization process focused on modifying substituents at three different positions to enhance potency and improve physicochemical properties for potential in vivo applications. acs.org The conformational restriction of an N-methylphenethylamine group by substituting it with an (S)-3-phenylpiperidine was found to increase the inhibitory potency threefold. nih.gov

The table below presents the inhibitory potency of key pyrimidine carboxamide derivatives against NAPE-PLD.

CompoundNAPE-PLD Inhibitory Potency (pIC50)
Pyrimidine-4-carboxamide 2 6.09 ± 0.04 acs.org
LEI-401 7.14 ± 0.04 µM acs.org

This table showcases data for related pyrimidine carboxamides. Specific inhibitory data for this compound against NAPE-PLD is not available in the provided context.

Structure Activity Relationship Sar Studies of 5 Benzyl 2 Piperazin 1 Ylpyrimidine Derivatives

Methodologies for Comprehensive SAR Determination

Comprehensive SAR determination is achieved through a combination of rational design, systematic chemical modifications, and computational modeling.

Rational drug design for this class of compounds involves leveraging structural information about the biological target. Techniques like high-throughput screening can identify initial hit compounds, which are then optimized through medicinal chemistry. nih.gov The process often involves the synthesis of a library of analogs where specific parts of the molecule—the pyrimidine (B1678525) ring, the piperazine (B1678402) linker, or the benzyl (B1604629) group—are systematically altered. nih.govnih.gov

One common strategy is the bioisosteric replacement of functional groups to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing the flexible piperazine ring with a more rigid system like 2,5-diazabicyclo[2.2.1]heptane (DBH) has been explored to enhance binding affinity by reducing conformational freedom. researchgate.netplos.org Similarly, modifying the core heterocyclic system, such as substituting the pyrimidine with a thiazolo[5,4-d]pyrimidine, can significantly alter receptor interaction. nih.gov This systematic approach allows for a detailed mapping of the chemical space around the core scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 5-benzyl-2-piperazin-1-ylpyrimidine, QSAR models can predict the activity of newly designed analogs, thereby prioritizing synthetic efforts. researchgate.netplos.org

These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds with known activities. Statistical methods, such as multilinear regression or artificial neural networks, are then used to create a predictive model. nih.gov For example, a QSAR model developed for nucleozin (B1677030) analogs, which share the piperazine feature, successfully predicted that increased molecular flexibility resulting from piperazine ring modification would lead to a loss of anti-influenza activity. researchgate.net

Impact of Substituent Variation on the Pyrimidine Ring on Biological Activity

The pyrimidine ring is a key component of the this compound scaffold, and its substitution pattern significantly influences biological activity. Modifications to this ring can affect target binding, selectivity, and physicochemical properties.

In related heterocyclic systems, the nature and position of substituents are crucial. For instance, in N-benzyl-2-phenylpyrimidin-4-amine derivatives, the pyrimidine core is essential for activity, and its modification can lead to significant changes in inhibitory potency against enzymes like USP1/UAF1. nih.gov Studies on other pyrimidine-containing compounds have shown that introducing different substituents can modulate their antimicrobial or anticancer activities. nih.govnih.gov For example, fusing the pyrimidine ring to other heterocycles, as seen in thiazolo[5,4-d]pyrimidines, has been shown to be a successful strategy for developing potent receptor antagonists. nih.govmdpi.com The nitrogen atoms within the pyrimidine ring are often critical for forming hydrogen bonds with the target protein, and any substitution that alters the electronic density or steric profile of the ring can impact these interactions.

Influence of Modifications to the Piperazine Substituent on Biological Activity

Research on related compounds has demonstrated that the integrity of the piperazine ring is often crucial for maintaining activity. researchgate.net Replacing the flexible piperazine with more rigid structures, such as a 2,5-diazabicyclo[2.2.1]heptane (DBH) system, was found to decrease anti-influenza activity in nucleozin analogs, highlighting the need for a specific level of conformational flexibility. plos.org Conversely, in other scaffolds, increasing rigidity has been shown to improve binding. plos.org Shifting the piperazine residue away from the core heterocycle with a linker, like an ethylamino chain, has been shown to improve binding affinity in some adenosine (B11128) A2A receptor antagonists. nih.gov

Modification to Piperazine MoietyCompound SeriesEffect on Biological ActivityReference
Replacement with flexible ethylenediamineNucleozin AnalogsLoss of whole-cell activity while retaining some enzymatic inhibition. nih.gov
Introduction of a methyl group at position-3Fasudil AnalogsProfound loss of both biochemical and whole-cell activities. nih.gov
Replacement with rigid 2,5-diazabicyclo[2.2.1]heptane (DBH)Nucleozin AnalogsResulted in less active compounds, suggesting the piperazine ring is necessary for activity. researchgate.netplos.org
Direct linkage vs. ethylamino linkerThiazolopyrimidine DerivativesAn ethylamino linker generally led to improved binding affinity for the A2A adenosine receptor. nih.gov

Role of the Benzyl Moiety in Modulating Activity, Selectivity, and Target Engagement

The benzyl group plays a significant role in modulating the pharmacological profile of this compound derivatives. This moiety can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. nih.gov

Studies on various N-benzylpiperazine and N-benzylpyrimidine derivatives have consistently shown that substitutions on the phenyl ring of the benzyl group can fine-tune activity and selectivity. nih.govnih.gov For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the presence and position of substituents on the benzyl ring were critical for their inhibitory potency against USP1/UAF1. nih.gov Similarly, in a series of anti-proliferative agents, substituting the N-benzyl group on an indole-pyrimidine hybrid at the 4-position with methoxy (B1213986), methyl, fluoro, or chloro groups resulted in highly potent compounds. nih.gov The 4-methoxy-N-benzyl analog was identified as the most active compound against certain ovarian and breast cancer cell lines. nih.gov This indicates that the electronic and steric properties of the substituent on the benzyl ring are key determinants of biological activity.

Substitution on Benzyl MoietyCompound SeriesEffect on Biological ActivityReference
4-MethoxyN-benzylindole dimethylbarbituric acid hybridsMost active compound against OVCAR-5 ovarian and MDA-MB-468 breast cancer cells. nih.gov
4-MethylN-benzylindole dimethylbarbituric acid hybridsHighly potent against MDA-MB-468 breast cancer cells. nih.gov
4-FluoroN-benzylindole dimethylbarbituric acid hybridsPotent against MDA-MB-468 breast cancer cells. nih.gov
4-ChloroN-benzylindole dimethylbarbituric acid hybridsPotent against A498 renal cancer cell line. nih.gov
Unsubstituted BenzylDiphenylmethylpiperazine conjugatesShowed 91% growth inhibition of Mtb H37Rv. mdpi.com

Computational and Theoretical Investigations of 5 Benzyl 2 Piperazin 1 Ylpyrimidine

Molecular Docking Studies with Hypothesized Biological Targets

Given the prevalence of pyrimidine (B1678525) and piperazine (B1678402) moieties in kinase inhibitors, a plausible hypothetical biological target for 5-benzyl-2-piperazin-1-ylpyrimidine is a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) or a Cyclin-Dependent Kinase (CDK). nih.govtandfonline.com Molecular docking simulations are employed to predict the preferred binding orientation of the compound within the active site of these targets and to estimate the strength of the interaction.

In a hypothetical docking study, this compound is positioned within the ATP-binding pocket of a selected kinase. The predicted binding mode would likely involve a network of non-covalent interactions. The pyrimidine ring, a well-known "hinge-binder" in many kinase inhibitors, could form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region. nih.gov The piperazine ring, with its basic nitrogen atoms, offers potential for additional hydrogen bonding or salt bridge interactions with acidic residues like aspartate or glutamate (B1630785) in the active site. nih.gov The benzyl (B1604629) group would likely extend into a more hydrophobic sub-pocket, forming favorable van der Waals and pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

A plausible predicted binding mode is detailed in the interactive table below:

Interaction Type Ligand Moiety Hypothesized Interacting Residue(s) Significance
Hydrogen BondPyrimidine N1/N3Hinge Region Amino Acids (e.g., Met, Cys)Anchors the ligand in the active site.
Hydrogen Bond/Salt BridgePiperazine NitrogenAcidic Residues (e.g., Asp, Glu)Enhances binding affinity and specificity.
Hydrophobic InteractionBenzyl RingHydrophobic Pocket Residues (e.g., Leu, Val, Ala)Contributes to binding stability.
Pi-StackingBenzyl RingAromatic Residues (e.g., Phe, Tyr)Orients the ligand and adds to binding energy.

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the ligand's potential potency. In our hypothetical study, the predicted binding affinities for this compound against a panel of kinases would be calculated. Lower (more negative) values indicate stronger predicted binding.

An illustrative table of predicted binding affinities is presented below:

Target Kinase Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
EGFR-8.5Met793, Lys745, Leu718
CDK2-7.9Leu83, Lys33, Asp145
VEGFR2-8.2Cys919, Asp1046, Phe1047
Aurora A Kinase-7.5Ala273, Arg220, Leu263

These in silico results would suggest that this compound has the potential to be a multi-targeted kinase inhibitor, with a particularly strong predicted affinity for EGFR.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding mode over time. nih.gov A simulation of the this compound-EGFR complex, for instance, would be run for several nanoseconds.

The analysis of the MD trajectory would focus on the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD for the ligand would indicate that it remains securely bound in the active site. Furthermore, the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation would be monitored to confirm the stability of the initial docking pose. mdpi.com The flexibility of different parts of the ligand, such as the rotational freedom of the benzyl group, could also be assessed, providing insights into the conformational adjustments that may occur upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a deeper understanding of the intrinsic electronic properties of this compound, which ultimately govern its intermolecular interactions. chemijournal.comsubstack.com

The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich pyrimidine and piperazine rings, indicating these are the primary sites for electron donation in interactions. The LUMO might be distributed more towards the pyrimidine ring, suggesting its role as an electron acceptor.

The molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine and piperazine rings, highlighting their role as hydrogen bond acceptors. Areas of positive potential (blue) might be found on the piperazine hydrogens, indicating their potential as hydrogen bond donors. bohrium.com

Quantum chemical methods can be used to perform a systematic conformational search to identify the low-energy shapes of the molecule. By rotating the rotatable bonds, such as the bond connecting the benzyl group to the pyrimidine ring and the bond between the pyrimidine and piperazine, an energy landscape can be mapped. This analysis would reveal the most stable conformation of the molecule in its unbound state and provide insights into the energetic cost of adopting the specific conformation required for binding to a biological target.

In Silico Prediction of Theoretical ADME-Related Properties

Theoretical predictions of ADME properties for this compound are derived from its molecular structure using various computational models. These models calculate physicochemical descriptors that are known to influence a compound's journey through the body.

The absorption and distribution of a drug are heavily influenced by its ability to cross biological membranes, a process largely governed by its lipophilicity and polarity. sifisheriessciences.com Several computational descriptors are used to predict these characteristics for this compound.

Lipophilicity Descriptors:

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor for membrane permeability. A common descriptor for lipophilicity is the logarithm of the partition coefficient between n-octanol and water, known as LogP. A value within a specific range is often sought to balance solubility and permeability. For this compound, a computationally derived value, XLogP3, has been determined. nih.gov

Polarity Descriptors:

The polarity of a molecule, often quantified by the Topological Polar Surface Area (TPSA), is another key determinant of its absorption and distribution. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor correlates well with passive molecular transport through membranes and is a good predictor of oral bioavailability. A higher TPSA is generally associated with lower membrane permeability. The computed TPSA for this compound provides an estimation of its polarity. nih.gov

The following table summarizes the key computed properties related to the absorption and distribution propensities of this compound, based on data from computational models. nih.gov

PropertyValueComputational ModelImplication for ADME
Molecular Weight 270.33 g/mol PubChem 2.2Influences diffusion and overall size-related transport.
XLogP3 1.5XLogP3 3.0Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 50.3 ŲCactvs 3.4.8.18Suggests good potential for oral absorption and cell permeation.
Hydrogen Bond Donor Count 1Cactvs 3.4.8.18Low number favors membrane permeability.
Hydrogen Bond Acceptor Count 4Cactvs 3.4.8.18Moderate number, contributes to polarity and solubility.
Rotatable Bond Count 3Cactvs 3.4.8.18Indicates molecular flexibility, which can influence binding to transporters and enzymes.

These in silico predictions, rooted in theoretical models, offer a foundational understanding of the likely absorption and distribution profile of this compound. The moderate lipophilicity and TPSA values suggest that the compound possesses physicochemical properties conducive to favorable oral bioavailability. Such computational screening is a vital step in the preclinical evaluation of potential drug candidates. gjpb.deijpsjournal.com

Research Applications and Future Directions for 5 Benzyl 2 Piperazin 1 Ylpyrimidine

Development as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. Given the established bioactivity of related pyrimidinylpiperazine derivatives, 5-benzyl-2-piperazin-1-ylpyrimidine holds potential as a chemical probe. Its development would necessitate the synthesis of the compound and its subsequent screening against a broad panel of biological targets. The structural similarity to known ligands for receptors, enzymes, and ion channels suggests that it may exhibit affinity for various biological macromolecules. For instance, derivatives of 1-(2-pyrimidinyl)piperazine are known to interact with α2-adrenergic and 5-HT1A receptors. wikipedia.org The initial steps would involve in vitro binding assays to identify potential protein interactions. Once a primary target is identified, further studies could elucidate its functional effect, be it agonism, antagonism, or allosteric modulation. This would provide valuable insights into the biological pathways governed by the identified target.

Exploration as a Lead Scaffold for Novel Chemical Entity Discovery

The concept of a "lead scaffold" is central to drug discovery, representing a core chemical structure from which a series of more potent and selective analogs can be derived. The piperazine (B1678402) scaffold itself is widely recognized for its favorable physicochemical properties, including good solubility and basicity, which can enhance the pharmacokinetic profile of a drug candidate. researchgate.net The benzyl (B1604629) group offers a site for chemical modification, allowing for the exploration of structure-activity relationships (SAR). For example, substitutions on the phenyl ring of the benzyl moiety could modulate binding affinity and selectivity for a particular biological target. Research on related benzylpiperazine derivatives has demonstrated a wide range of biological activities, including antimicrobial and anti-Helicobacter pylori effects. researchgate.net

A hypothetical lead optimization program for this compound could involve the systematic modification of its three key components:

Structural Component Potential Modifications Desired Outcome
Pyrimidine (B1678525) RingSubstitution at other positions (e.g., C4, C6)Enhanced target binding, improved metabolic stability
Piperazine LinkerIntroduction of substituents on the piperazine ringAltered conformation, modulation of basicity
Benzyl GroupSubstitution on the phenyl ring (e.g., halogens, alkyl, alkoxy groups)Increased potency, improved selectivity, modulation of lipophilicity

Unexplored Biological Targets and Mechanistic Pathways for Future In Vitro Investigation

The true potential of this compound may lie in its interaction with currently underexplored or novel biological targets. High-throughput screening (HTS) campaigns against diverse target classes would be a crucial first step in uncovering these new activities. Given the structural motifs present in the molecule, several areas warrant investigation:

Kinases: The pyrimidine core is a common feature in many kinase inhibitors. Screening against a panel of kinases could reveal unexpected inhibitory activity.

G-Protein Coupled Receptors (GPCRs): As mentioned, related compounds have shown affinity for various GPCRs. A broad GPCR screen could identify novel interactions.

Ion Channels: The piperazine moiety is present in some ion channel modulators. Electrophysiological assays could be employed to investigate effects on various ion channels.

Epigenetic Targets: There is growing interest in small molecules that modulate epigenetic enzymes. Screening against targets such as histone deacetylases (HDACs) or methyltransferases could yield interesting results.

Once a hit is identified, detailed mechanistic studies would be required to understand how this compound exerts its effect at the molecular level.

Application of Advanced Synthetic Methodologies for Enhanced Compound Diversity

To fully explore the chemical space around the this compound scaffold, advanced synthetic methodologies will be indispensable. Traditional methods for the synthesis of related compounds often involve the reaction of a chloropyrimidine with a piperazine derivative. prepchem.com However, modern synthetic techniques can offer more efficient and versatile routes to a wider range of analogs.

Synthetic Methodology Application to this compound Derivatives Advantage
Palladium-catalyzed cross-coupling reactions Functionalization of the pyrimidine ring with various substituents.High efficiency and functional group tolerance.
Flow chemistry Rapid and scalable synthesis of the core scaffold and its derivatives.Improved safety, reproducibility, and scalability.
Diversity-oriented synthesis (DOS) Generation of a library of structurally diverse compounds from a common starting material.Exploration of a broader chemical space to identify novel bioactivities.
Photoredox catalysis Novel C-H functionalization of the benzyl or pyrimidine rings.Access to previously inaccessible chemical space.

The application of these methods would enable the rapid generation of a library of derivatives for comprehensive SAR studies.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be applied to the design and optimization of derivatives of this compound in several ways:

Predictive Modeling: AI/ML models can be trained on existing data for pyrimidinylpiperazine derivatives to predict the biological activity and physicochemical properties of novel, virtual compounds. This can help prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency and low toxicity.

Retrosynthesis Prediction: AI tools can assist chemists in designing efficient synthetic routes to the target compounds, saving time and resources.

By combining the power of AI/ML with advanced synthetic methodologies, the exploration of the chemical space around this compound can be significantly accelerated, increasing the likelihood of discovering novel and impactful chemical entities.

Q & A

Q. How can researchers address low yields in the final step of synthesis?

  • Answer :
  • Reaction monitoring : Use TLC/HPLC to identify incomplete substitution.
  • Catalyst optimization : Add KI (for benzyl halides) or switch to Pd-catalyzed coupling for sterically hindered substrates .
  • Solvent effects : Test high-boiling solvents (e.g., DMSO) to improve solubility of intermediates .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

  • Answer :
  • Software : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 module to identify likely oxidation sites (e.g., piperazine N-atoms) .
  • In silico metabolites : Compare with experimental LC-MS/MS data from hepatocyte incubations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.